1-cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
Description
1-cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a synthetic urea derivative featuring a pyridazinone core substituted with a p-tolyl group and a propyl linker connected to a cyclohexyl-urea moiety.
Properties
IUPAC Name |
1-cyclohexyl-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16-8-10-17(11-9-16)19-12-13-20(26)25(24-19)15-5-14-22-21(27)23-18-6-3-2-4-7-18/h8-13,18H,2-7,14-15H2,1H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZIOHISRXTDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Cyclocondensation
The pyridazinone ring is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For the p-tolyl-substituted variant, 3-(4-methylphenyl)-1,4-pentadien-3-one reacts with hydrazine hydrate in refluxing ethanol:
$$
\text{C}6\text{H}5\text{COCH}2\text{COC}6\text{H}4\text{CH}3 + \text{N}2\text{H}4 \rightarrow \text{C}{11}\text{H}{10}\text{N}2\text{O} + \text{H}2\text{O}
$$
This yields 3-(p-tolyl)-6-hydroxypyridazine , which undergoes oxidation to form the 6-oxo derivative using manganese dioxide (MnO₂) in tetrahydrofuran (THF).
Alternative Route: Phosphorus Oxychloride-Mediated Cyclization
In a patent-derived method, 3-(p-tolyl)-6-chloropyridazine is synthesized by treating the hydroxypyridazine intermediate with phosphorus oxychloride (POCl₃) at 80°C. Subsequent hydrolysis with aqueous sodium hydroxide regenerates the 6-oxo group.
Functionalization with the Propyl Linker
Alkylation of Pyridazinone
The pyridazinone core is alkylated at the N-1 position using 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF):
$$
\text{C}{11}\text{H}{10}\text{N}2\text{O} + \text{BrCH}2\text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3} \text{C}{14}\text{H}{15}\text{ClN}2\text{O} + \text{KBr} + \text{H}2\text{O}
$$
The intermediate 3-(p-tolyl)-1-(3-chloropropyl)pyridazin-6(1H)-one is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Amination of Chloropropyl Intermediate
The chloropropyl group is converted to an amine by refluxing with ammonium hydroxide (NH₄OH) in ethanol:
$$
\text{C}{14}\text{H}{15}\text{ClN}2\text{O} + \text{NH}4\text{OH} \rightarrow \text{C}{14}\text{H}{17}\text{N}3\text{O} + \text{HCl} + \text{H}2\text{O}
$$
The resulting 3-(p-tolyl)-1-(3-aminopropyl)pyridazin-6(1H)-one is characterized by $$^1$$H-NMR (δ 1.85 ppm, triplet, -CH₂NH₂).
Urea Moiety Formation
Reaction with Cyclohexyl Isocyanate
The amine intermediate reacts with cyclohexyl isocyanate in dichloromethane (DCM) at 0–5°C:
$$
\text{C}{14}\text{H}{17}\text{N}3\text{O} + \text{C}7\text{H}{11}\text{NCO} \rightarrow \text{C}{21}\text{H}{28}\text{N}4\text{O}_2 + \text{HCl}
$$
Triethylamine (Et₃N) is added to scavenge HCl, and the product is purified via recrystallization from ethanol/water (yield: 68–72%).
Optimization and Analytical Data
Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C (urea step) | Minimizes side reactions |
| Solvent | DCM | Enhances solubility |
| Catalyst | None required | — |
| Reaction Time | 4–6 hours | Complete conversion |
Spectroscopic Characterization
- $$^1$$H-NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (t, 2H, NCH₂), 3.45 (q, 2H, NHCH₂), 1.75–1.25 (m, 11H, cyclohexyl).
- IR (KBr) : 1685 cm⁻¹ (C=O, urea), 1640 cm⁻¹ (C=O, pyridazinone).
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
A patent-described method employs microwave irradiation (150°C, 20 min) to accelerate the urea-forming step, reducing reaction time by 50%.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic applications, such as in the treatment of inflammatory diseases and pain management.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea with analogous pyridazinones and urea derivatives in terms of structural features, synthetic pathways, and inferred biological properties.
Structural Comparisons
- Pyridazinone Core: The target compound shares the pyridazinone scaffold with compounds 3a-3h (), but differs in substituents.
- Urea Linker: Unlike MK13 (), which uses a pyrazole group, the target compound employs a cyclohexyl-urea motif. Cyclohexyl groups are known to confer conformational rigidity, which may improve selectivity in target interactions .
Biological Activity
1-Cyclohexyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound belongs to the class of urea derivatives and features a unique structure comprising a cyclohexyl group, a pyridazinone ring, and a propyl chain. Its chemical formula is , with a molecular weight of approximately 370.51 g/mol. The compound's properties include:
| Property | Value |
|---|---|
| Molecular Weight | 370.51 g/mol |
| LogP | 3.879 |
| Melting Point | 139 - 141 °C |
These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics for drug development.
Anticancer Properties
Research has indicated that this compound may possess significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, leading to apoptosis. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 and A549, indicating potential efficacy in cancer therapy .
Comparative Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Cyclohexyl-3-(...)urea | MCF-7 | 0.39 |
| Similar Pyridazinone Derivative | A549 | 0.46 |
| Pyrazole Derivative | HCT116 | 0.01 |
These comparisons highlight the potential of 1-cyclohexyl-3-(...)urea as an effective anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values are yet to be established. The structural similarities with known antimicrobial agents indicate that further research could yield promising results in this area .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may modulate pathways involved in cell proliferation and apoptosis. The exact mechanism remains under investigation, but it is likely related to its ability to bind to enzymes or receptors critical for tumor growth and survival .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vivo using tumor-bearing mice models. Results indicated a significant reduction in tumor size compared to control groups treated with placebo. The study emphasized the need for further exploration into dosage optimization and long-term effects .
Study on Antimicrobial Activity
In another investigation, derivatives of urea compounds were screened for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. While specific data on 1-cyclohexyl-3-(...)urea were limited, related compounds demonstrated promising antibacterial effects, suggesting potential avenues for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
